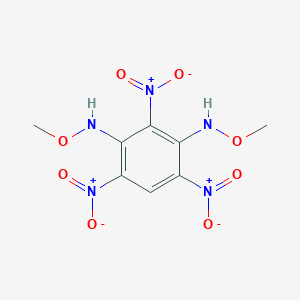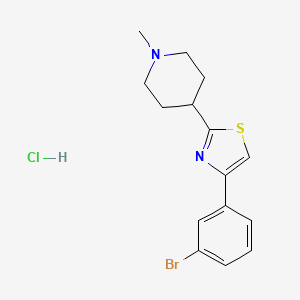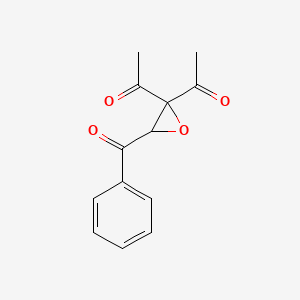
1,1'-(3-Benzoyloxirane-2,2-diyl)di(ethan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(3-Benzoyloxirane-2,2-diyl)di(ethan-1-one) is an organic compound with the molecular formula C13H12O4 It is characterized by the presence of a benzoyloxirane ring and two ethanone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3-Benzoyloxirane-2,2-diyl)di(ethan-1-one) typically involves the reaction of benzoyloxirane with ethanone derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Common reagents used in the synthesis include benzoyl chloride, oxirane, and ethanone .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(3-Benzoyloxirane-2,2-diyl)di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethanone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted oxirane derivatives.
Applications De Recherche Scientifique
1,1’-(3-Benzoyloxirane-2,2-diyl)di(ethan-1-one) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1’-(3-Benzoyloxirane-2,2-diyl)di(ethan-1-one) involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and exert specific effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(3-Benzoyloxirane-2,2-diyl)di(ethan-1-one): Unique due to its specific structure and functional groups.
1,1’-(2,2-Dimethyloxirane-3,3-diyl)di(ethan-1-one): Similar structure but with different substituents on the oxirane ring.
1,1’-(3-Benzoyloxirane-2,2-diyl)di(propan-1-one): Similar but with propanone groups instead of ethanone.
Uniqueness
1,1’-(3-Benzoyloxirane-2,2-diyl)di(ethan-1-one) is unique due to the presence of both benzoyloxirane and ethanone groups, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
90043-63-3 |
|---|---|
Formule moléculaire |
C13H12O4 |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
1-(2-acetyl-3-benzoyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C13H12O4/c1-8(14)13(9(2)15)12(17-13)11(16)10-6-4-3-5-7-10/h3-7,12H,1-2H3 |
Clé InChI |
CQTKLQFBAVKNHG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1(C(O1)C(=O)C2=CC=CC=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


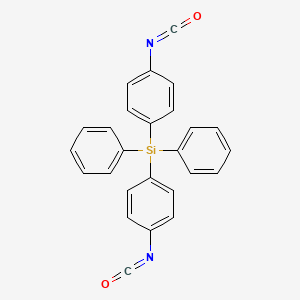
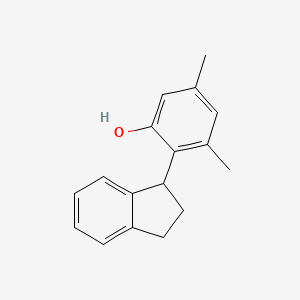
![N-{2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}urea](/img/structure/B14383315.png)
![1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one](/img/structure/B14383319.png)

![4-Propoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14383325.png)

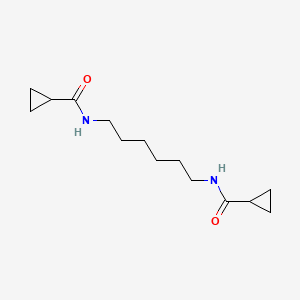


![1-Methylbenzo[a]acridine](/img/structure/B14383357.png)
